molecular formula C14H17ClF3NO3 B2635198 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide CAS No. 2411235-72-6

2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide

Cat. No. B2635198
CAS RN: 2411235-72-6
M. Wt: 339.74
InChI Key: OUIVXZJIMBNBKK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide” is an organic compound containing a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenoxy group (Ph-O-), and an amide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the ether linkage, and the formation of the amide bond. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the trifluoromethyl group might undergo reactions typical of alkyl halides, while the amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could explore its potential applications, such as its use in pharmaceuticals or materials science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3NO3/c1-9(15)13(21)19(2)7-10(20)8-22-12-6-4-3-5-11(12)14(16,17)18/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIVXZJIMBNBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(COC1=CC=CC=C1C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide

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